molecular formula C13H17NO2 B13879457 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13879457
M. Wt: 219.28 g/mol
InChI Key: LFVKIMZWPUTFMF-UHFFFAOYSA-N
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Description

7-Phenyl-1,4-dioxa-8-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of phenyl-substituted ketones with ethylene glycol and piperidine under acidic conditions. The reaction proceeds through the formation of an intermediate ketal, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the spirocyclic compound, as well as substituted phenyl derivatives.

Scientific Research Applications

7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting neurological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A similar spirocyclic compound without the phenyl group.

    4-Piperidone ethylene acetal: Another related compound used in organic synthesis.

Uniqueness

The presence of the phenyl group in 7-Phenyl-1,4-dioxa-8-azaspiro[45]decane distinguishes it from other similar compounds

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

7-phenyl-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H17NO2/c1-2-4-11(5-3-1)12-10-13(6-7-14-12)15-8-9-16-13/h1-5,12,14H,6-10H2

InChI Key

LFVKIMZWPUTFMF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC12OCCO2)C3=CC=CC=C3

Origin of Product

United States

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